IL-6 (88-121) (human)
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Overview
Description
IL-6 (88-121) (human): is a chemical compound that belongs to the class of pyrazolidinones This compound is characterized by its unique structure, which includes a pyrazolidinone ring substituted with a methoxyphenyl group, a methyl group, and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of IL-6 (88-121) (human) typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate then undergoes cyclization with hydrazine hydrate to form the pyrazolidinone ring. The reaction conditions often involve refluxing the mixture in ethanol or another suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: IL-6 (88-121) (human) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, alkylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, IL-6 (88-121) (human) is used as a building block for the synthesis of more complex molecules. Its reactivity allows for the creation of various derivatives that can be used in different chemical reactions and studies .
Biology: This compound has shown potential in biological studies, particularly in the development of pharmaceuticals. Its structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical research .
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic effects. Research is ongoing to determine its efficacy in treating various diseases and conditions .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of IL-6 (88-121) (human) involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the presence of functional groups. The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
- 4-(4-Methoxyphenyl)-4-methyl-5,5-diphenyl-3-pyrazolidinone
- 2-(4-Methoxyphenyl)-4,4-dimethyl-5,5-diphenyl-3-pyrazolidinone
- 2-(4-Methoxyphenyl)-4-methyl-5,5-diphenyl-3-pyrazolone
Comparison: Compared to similar compounds, IL-6 (88-121) (human) is unique due to its specific substitution pattern on the pyrazolidinone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-4-methyl-5,5-diphenylpyrazolidin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-17-22(26)25(20-13-15-21(27-2)16-14-20)24-23(17,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-17,24H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVATZBOONVYEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(NC1(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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